molecular formula C19H37NS B1294564 Octadecyl isothiocyanate CAS No. 2877-26-1

Octadecyl isothiocyanate

Cat. No. B1294564
CAS RN: 2877-26-1
M. Wt: 311.6 g/mol
InChI Key: VJIRSSFEIRFISD-UHFFFAOYSA-N
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Description

Octadecyl isothiocyanate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemistry, which can provide insights into the properties and reactivity of alkyl isothiocyanates in general. For instance, the synthesis of isothiocyanate-derived ruthenium-alkylidene complexes is described, which suggests that isothiocyanates can act as ligands in coordination chemistry .

Synthesis Analysis

The papers provided do not detail the synthesis of octadecyl isothiocyanate specifically. However, the synthesis of related compounds, such as O-Octadecyl-S-trifluorothiolcarbonate, involves the reaction of sodium O-octadecyl-dithiocarbonate with trifluoroacetic anhydride . This indicates that similar alkyl isothiocyanates might be synthesized through reactions involving dithiocarbonate salts and appropriate reagents.

Molecular Structure Analysis

While the molecular structure of octadecyl isothiocyanate is not directly analyzed in the papers, the structure of isocyanate- and isothiocyanate-derived ruthenium-alkylidene complexes is discussed . The X-ray structure of one such complex confirms the isocyanate-type bonding of the ligand, and IR and NMR spectroscopy confirm the isothiocyanate-type bonding in others. This suggests that octadecyl isothiocyanate would have a linear R-N=C=S structure, where R is the octadecyl group.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions of octadecyl isothiocyanate. However, they do describe the reactivity of related isothiocyanate-derived complexes in metathesis reactions . These complexes are active initiators for the ring-opening metathesis polymerization (ROMP) and cross-metathesis (CM) reactions, indicating that alkyl isothiocyanates may also participate in similar types of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of octadecyl isothiocyanate are not discussed in the provided papers. Nonetheless, the description of O-Octadecyl-S-trifluorothiolcarbonate as a crystalline source of trifluoromethanethiol suggests that octadecyl isothiocyanate might also be crystalline in nature . The papers also imply that the isothiocyanate group is reactive and can form stable complexes with metals, which could be relevant to the chemical properties of octadecyl isothiocyanate .

Scientific Research Applications

Organic Synthesis

Octadecyl derivatives have been utilized in organic synthesis as reagents or intermediates. For instance, the use of O-Octadecyl-S-trifluorothiolcarbonate, derived from octadecyl isothiocyanate, facilitates the generation of trifluoromethyl sulfides, demonstrating a practical approach in sulfur chemistry (Li & Zard, 2013). Similarly, the synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction showcases the versatility of isothiocyanate in promoting environmentally benign chemical processes (Ding et al., 2010).

Enzyme Immobilization

Octadecyl-Sepabeads have been employed for the immobilization of lipases, highlighting a strategy to enhance enzyme activity and stability. This approach is beneficial for applications requiring high enzyme stability and activity, such as in biocatalysis and industrial processes (Palomo et al., 2002).

Polymer Science and Nanotechnology

The integration of octadecyl isothiocyanate into polymers and nanomaterials has been explored for various applications. For example, the modification of cellulose nanocrystals with octadecyl isocyanate enhances the mechanical, rheological, and degradation properties of nanocomposites, demonstrating its potential in materials engineering and environmental sustainability (Pinheiro et al., 2017).

Materials Science

The application of octadecyl derivatives in materials science includes the development of hydrophobic films and coatings for metal protection and energy storage. For instance, the formation of octadecyl-trimethoxy-silane film on copper surfaces offers insights into corrosion protection and surface engineering (Zucchi et al., 2007). Additionally, the fabrication of microencapsulated phase change materials using octadecyl derivatives for thermal energy storage emphasizes the role of these compounds in enhancing the efficiency of energy systems (Tang et al., 2014).

Safety And Hazards

Octadecyl isothiocyanate is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation .

Future Directions

The global demand for ODITC is anticipated to witness substantial growth in the coming years, primarily driven by its widespread use as a coupling agent, surface modifier, and surface treatment agent . The surge in pharmaceutical and agrochemical industries, coupled with the rising need for efficient manufacturing processes and high-performance materials, will further propel the growth of the ODITC market .

properties

IUPAC Name

1-isothiocyanatooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIRSSFEIRFISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062680
Record name Octadecane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl isothiocyanate

CAS RN

2877-26-1
Record name 1-Isothiocyanatooctadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2877-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecane, 1-isothiocyanato-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecane, 1-isothiocyanato-
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Record name Octadecane, 1-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octadecyl isothiocyanate
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Octadecyl isothiocyanate
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Octadecyl isothiocyanate
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Octadecyl isothiocyanate
Reactant of Route 6
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Octadecyl isothiocyanate

Citations

For This Compound
9
Citations
Z Li, J Shen, I Abdalla, J Yu, B Ding - Nano Energy, 2017 - Elsevier
… mechanical properties, and then was etched by HCl solution to introduce more secondary nanostructures onto the surface, and finally chemically modified with octadecyl isothiocyanate …
Number of citations: 176 www.sciencedirect.com
CS Tang, WJ Tang - Biochimica et Biophysica Acta (BBA)-Enzymology, 1976 - Elsevier
… These compounds are active inhibitors only if the alkyl substitutions are relatively small; no inhibitory effect was detected for cyclohexylmethyl and noctadecyl isothiocyanate. …
Number of citations: 24 www.sciencedirect.com
S Faizi, S Sumbul, MA Versiani, R Saleem… - Asian Pacific journal of …, 2014 - Elsevier
Objective To explore the phytochemical constituents from petroleum ether and dichloromethane extracts of Moringa oleifera (M. oleifera) roots using GC/GC-MS. Methods A total of 5.11 …
Number of citations: 35 www.sciencedirect.com
Y Zhang, KL Wade, T Prestera, P Talalay - Analytical biochemistry, 1996 - Elsevier
A recently developed UV spectroscopic method for quantitating isothiocyanates (R–N=C=S) at the nanomole level is based on the observation that the highly electrophilic central …
Number of citations: 257 www.sciencedirect.com
Y Liu, L Liu, E Zhu, M Yue, C Gao, X Wu… - …, 2018 - Wiley Online Library
… After then, a THF solution containing 283.5 mg of n-octadecyl isothiocyanate (6.0 mL) was added dropwise under stirring. The solution was stirred at room temperature for 17 hours and …
R Laverick - 2018 - eprints.soton.ac.uk
Molecular switches and sensors are useful for their ability to monitor change and respond by delivering an output that is recognisable. SCO materials have the ability to exist in either the …
Number of citations: 2 eprints.soton.ac.uk
CD Bain, J Evall, GM Whitesides - Journal of the American …, 1989 - ACS Publications
… (30) Surprisingly, octadecyl isothiocyanate and ammonium dodecyldithiocarbamate did not yield high-quality monolayers (Laibinis, P., unpublished results). Sodium hexadecyl xanthate …
Number of citations: 479 pubs.acs.org
N Kumar, S Sharma - The Natural Products Journal, 2023 - ingentaconnect.com
Moringa oleifera (MO), which belongs to the family Moringaceae, is a significant medicinal plant that is also one of the species farmed in the greatest quantity worldwide. All its …
Number of citations: 0 www.ingentaconnect.com
Y Wang - 2021 - search.proquest.com
Harvesting energy from ambient environment has always been regarded as a promising alternative to traditional energy storage units of sensor networks and portable devices to …
Number of citations: 2 search.proquest.com

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